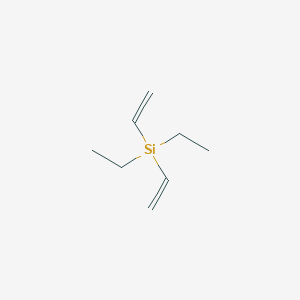
N-(Morpholin-4-YL-phenyl-methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Morpholin-4-YL-phenyl-methyl)benzamide: is a chemical compound with the molecular formula C18H20N2O2 and a molecular weight of 296.364 g/mol . It is known for its potential therapeutic applications and has been studied for its ability to target specific biological pathways in the body. The compound is characterized by the presence of a morpholine ring attached to a benzamide structure, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Morpholin-4-YL-phenyl-methyl)benzamide typically involves a multi-step process. One common method includes the reaction of 4-(morpholin-4-ylmethyl)aniline with isobutyryl chloride, followed by the reaction with 4-isopropylbenzoic acid. The final product is obtained through purification and isolation techniques.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(Morpholin-4-YL-phenyl-methyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
N-(Morpholin-4-YL-phenyl-methyl)benzamide has been extensively studied for its potential therapeutic applications in various fields of science. Some of its notable applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Investigated for its anti-inflammatory, anti-tumor, and anti-cancer properties.
Mecanismo De Acción
The mechanism of action of N-(Morpholin-4-YL-phenyl-methyl)benzamide involves its ability to target specific biological pathways in the body. It has been found to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. This inhibition leads to a reduction in inflammation, tumor growth, and other pathological processes.
Comparación Con Compuestos Similares
N-(Morpholin-4-YL-phenyl-methyl)benzamide is unique due to its specific structure and the presence of the morpholine ring. Similar compounds include:
- N-[morpholin-4-yl (phenyl)methylidene]amino]aniline
- N-[morpholin-4-yl (phenyl)methylidene]amino]quinolin-2-amine
- N-(4-bromophenyl)-N-[1H-indol-3-yl (phenyl)methyl]benzamide
- N-(4-ethoxyphenyl)-N-[1H-indol-3-yl (phenyl)methyl]benzamide
These compounds share structural similarities but differ in their specific functional groups and biological activities.
Propiedades
Número CAS |
22027-65-2 |
|---|---|
Fórmula molecular |
C18H20N2O2 |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
N-[morpholin-4-yl(phenyl)methyl]benzamide |
InChI |
InChI=1S/C18H20N2O2/c21-18(16-9-5-2-6-10-16)19-17(15-7-3-1-4-8-15)20-11-13-22-14-12-20/h1-10,17H,11-14H2,(H,19,21) |
Clave InChI |
CRJNKBZFMBFPQT-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


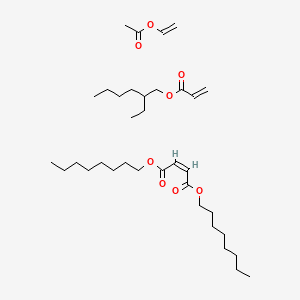
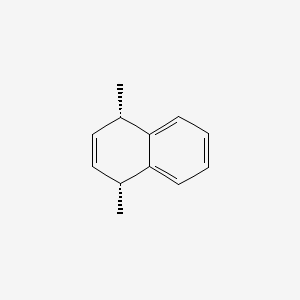

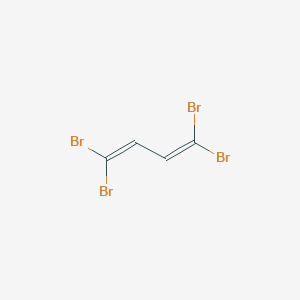
![Phosphinic acid, bis[(phenylamino)methyl]-](/img/structure/B14700528.png)
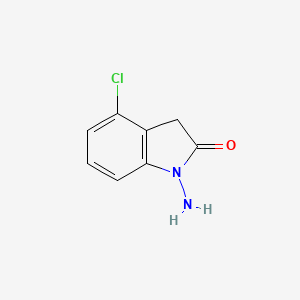
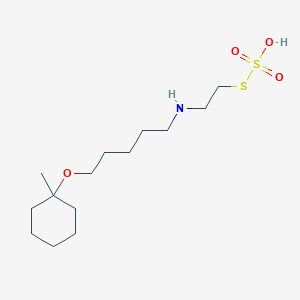
![1-(10,11-Dihydrodibenzo[b,f]selenepin-10-yl)-4-methylpiperazine](/img/structure/B14700534.png)
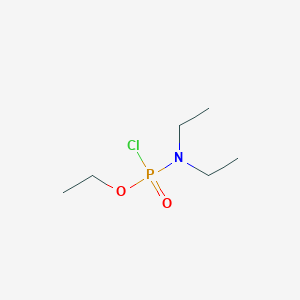

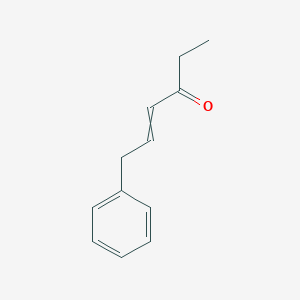
![4-[(4-methoxyphenyl)amino]benzoic Acid](/img/structure/B14700559.png)
